
3-Ethyl-2-methoxypentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methoxypentan-1-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentanamine, featuring an ethyl group at the third position and a methoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methoxypentan-1-amine typically involves the alkylation of 2-methoxypentan-1-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methoxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methoxypentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypentan-1-amine: Lacks the ethyl group, making it less sterically hindered.
3-Ethylpentan-1-amine: Lacks the methoxy group, affecting its reactivity and solubility.
2-Methoxy-3-methylpentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-2-methoxypentan-1-amine is unique due to the presence of both an ethyl and a methoxy group, which confer distinct steric and electronic properties
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
3-ethyl-2-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-2)8(6-9)10-3/h7-8H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
UTSROJPICAIUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



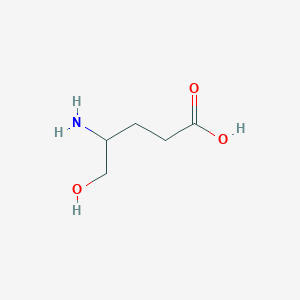
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)



![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
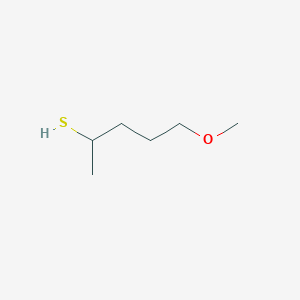

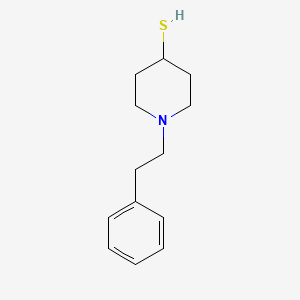
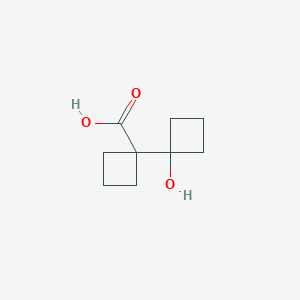
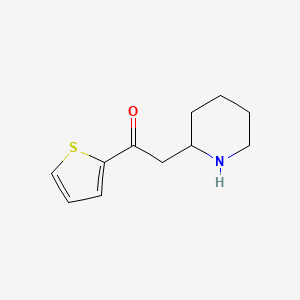

![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
